Diethyl-12-(o-hydroxylamine)dodecylphosphonate
Overview
Description
Diethyl-12-(o-hydroxylamine)dodecylphosphonate is an organophosphorus compound known for its unique reactivity with carbonyl functions such as aldehydes or ketones to form imine ligation . This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-12-(o-hydroxylamine)dodecylphosphonate typically involves the reaction of diethyl phosphonate with 12-bromododecane followed by the introduction of the hydroxylamine group. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl-12-(o-hydroxylamine)dodecylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.
Substitution: It reacts with carbonyl compounds to form imine ligation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: The reaction with carbonyl compounds typically requires mild acidic or basic conditions to facilitate the formation of imine ligation products.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and imine ligation products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl-12-(o-hydroxylamine)dodecylphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in organic synthesis to form imine ligation products.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique reactivity with biological molecules.
Mechanism of Action
The mechanism of action of diethyl-12-(o-hydroxylamine)dodecylphosphonate involves its reactivity with carbonyl functions to form imine ligation products. This reaction is facilitated by the nucleophilic attack of the hydroxylamine group on the carbonyl carbon, leading to the formation of a stable imine bond. The molecular targets and pathways involved in this reaction are primarily related to the carbonyl compounds it interacts with .
Comparison with Similar Compounds
Similar Compounds
Diethylhydroxylamine: An organic compound with the formula (C₂H₅)₂NOH, known for its use as an oxygen scavenger in water treatment and as a polymerization inhibitor.
O-Substituted Hydroxylamine Reagents: Compounds such as 2,4-dinitrophenylhydroxylamine (DPH) and hydroxylamine-O-sulfonic acid (HOSA) are used as electrophilic aminating agents and in various bond-formation reactions.
Uniqueness
Diethyl-12-(o-hydroxylamine)dodecylphosphonate is unique due to its specific reactivity with carbonyl functions to form imine ligation products, which is not commonly observed in other similar compounds. This unique reactivity makes it valuable in specialized applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
O-(12-diethoxyphosphoryldodecyl)hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36NO4P/c1-3-20-22(18,21-4-2)16-14-12-10-8-6-5-7-9-11-13-15-19-17/h3-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNCDPCHRSVSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCON)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262433 | |
Record name | Diethyl P-[12-(aminooxy)dodecyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-29-3 | |
Record name | Diethyl P-[12-(aminooxy)dodecyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl P-[12-(aminooxy)dodecyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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